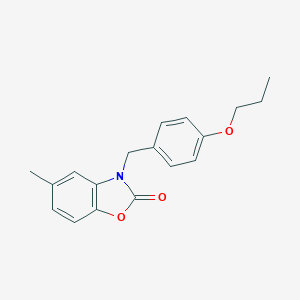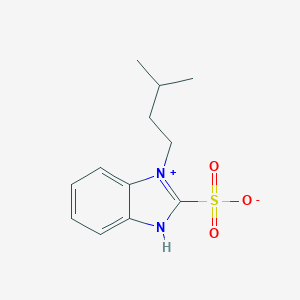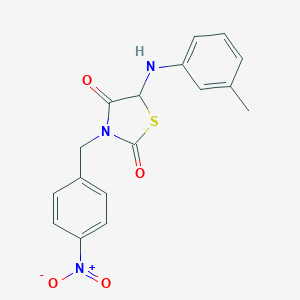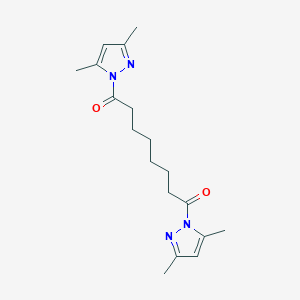
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound with a molecular formula of C20H21NO3. It is a derivative of benzoxazole and is known to have various biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are subsequently transformed into the final product.
Starting Materials
2-amino-5-methylphenol, 4-propoxybenzaldehyde, acetic anhydride, sodium acetate, sulfuric acid, sodium hydroxide, ethanol, chloroform
Reaction
Step 1: The reaction of 2-amino-5-methylphenol with acetic anhydride in the presence of sulfuric acid yields 2-acetamido-5-methylphenol., Step 2: The reaction of 2-acetamido-5-methylphenol with 4-propoxybenzaldehyde in ethanol and the presence of sodium acetate yields 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole., Step 3: The hydrolysis of 5-methyl-3-(4-propoxybenzyl)-2-acetamido-1,3-benzoxazole with sodium hydroxide in water yields 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one., Step 4: The product can be purified by recrystallization from chloroform.
Mécanisme D'action
The mechanism of action of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes such as tyrosine kinase and topoisomerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that it can act as a chelator of metal ions such as copper and zinc, which are involved in the pathogenesis of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal and antibacterial activities by inhibiting the growth of various fungi and bacteria. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its wide range of biological activities. It can be used in various assays to study the activity of enzymes and the growth of cancer cells, fungi, and bacteria. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one. One direction is to study its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to develop new derivatives of 5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one with improved solubility and biological activity. Moreover, it can be used in the development of new fluorescent probes for the detection of metal ions.
Applications De Recherche Scientifique
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one has been widely used in scientific research due to its various biological activities. It has been found to have anticancer, antifungal, and antibacterial activities. It has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's disease. Moreover, it has been used in the development of fluorescent probes for the detection of metal ions.
Propriétés
IUPAC Name |
5-methyl-3-[(4-propoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-10-21-15-7-5-14(6-8-15)12-19-16-11-13(2)4-9-17(16)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGEUCCHBCHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676945 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-3-(4-propoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)


![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
